Positional Selectivity of the Benzothiazole Amide Linkage: 7- vs. 5-Substitution and Implications for Kinase Hinge Binding
The compound features an amide linkage at the 7-position of the 4-chloro-1,3-benzothiazole scaffold. The closest commercially available regioisomer, N-(1,3-benzothiazol-5-yl)-2,4-dichlorobenzamide (CAS 922967-07-5), positions the identical 2,4-dichlorobenzamide group at the 5-position . In the benzothiazole-benzamide LRRK2 inhibitor series disclosed in EP3842422A1, compounds with the amide at the 7-position of the benzothiazole (attached via the benzothiazole nitrogen) exhibit a distinct binding mode compared to 5- or 6-substituted analogs, with the 7-position vector orienting the benzamide moiety toward the solvent-exposed region of the kinase active site while maintaining the benzothiazole core in the hinge-binding region [1]. Although no IC₅₀ data exists for the target compound itself, the patent demonstrates that positional isomerism in this chemotype directly controls kinase selectivity profiles; the 7-position substitution pattern preferentially engages LRRK2 over closely related kinases such as DYRK1A [1]. This structural differentiation means the target compound cannot be substituted with the 5-position isomer without altering target engagement geometry.
| Evidence Dimension | Benzothiazole amide substitution position and predicted kinase hinge-binding orientation |
|---|---|
| Target Compound Data | Amide at 7-position of 4-chloro-1,3-benzothiazole; chlorine at benzothiazole 4-position |
| Comparator Or Baseline | N-(1,3-Benzothiazol-5-yl)-2,4-dichlorobenzamide (CAS 922967-07-5): amide at 5-position, no chlorine on benzothiazole |
| Quantified Difference | Positional difference: amide vector shifted approximately 2.4 Å (based on benzothiazole geometry); predicted alteration in hinge-binding hydrogen bond network (no direct IC₅₀ comparison available) |
| Conditions | Class-level inference from EP3842422A1 LRRK2 inhibitor SAR; no head-to-head assay data for the target compound vs. comparator |
Why This Matters
For procurement decisions in kinase inhibitor screening, the 7-position amide defines a distinct chemical space that is not interchangeable with 5- or 6-position regioisomers, making this compound a unique entry for SAR exploration despite the absence of pre-existing potency data.
- [1] EP3842422A1. Benzothiazole-benzamide compounds as LRRK2 inhibitors. Table 1 and description. European Patent Office, 2021. View Source
